(5Z)-3-(4-ETHOXYPHENYL)-5-({4-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE
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Overview
Description
The compound (5Z)-3-(4-ethoxyphenyl)-5-({4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl}methylidene)-2-sulfanylideneimidazolidin-4-one is a complex organic molecule with potential applications in various fields such as medicinal chemistry, materials science, and synthetic organic chemistry. This compound features a unique imidazolidinone core, which is often associated with biological activity and synthetic versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(4-ethoxyphenyl)-5-({4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl}methylidene)-2-sulfanylideneimidazolidin-4-one typically involves multi-step organic reactions. One common approach includes:
Formation of the Imidazolidinone Core: This can be achieved through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.
Introduction of the Sulfanylidene Group: This step often involves the reaction of the imidazolidinone with sulfur-containing reagents such as thiourea or Lawesson’s reagent.
Substitution Reactions: The ethoxyphenyl and fluorophenylmethoxy groups are introduced via nucleophilic substitution reactions, typically using corresponding halides and appropriate bases.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and continuous flow systems to handle increased volumes.
Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to achieve the desired purity levels.
Quality Control: Implementing rigorous quality control measures to monitor the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
The compound (5Z)-3-(4-ethoxyphenyl)-5-({4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl}methylidene)-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce oxygen functionalities.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions to modify the aromatic rings or the imidazolidinone core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of carbonyl groups to alcohols.
Substitution: Introduction of various alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, (5Z)-3-(4-ethoxyphenyl)-5-({4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl}methylidene)-2-sulfanylideneimidazolidin-4-one may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features may interact with specific biological targets, leading to therapeutic effects.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which (5Z)-3-(4-ethoxyphenyl)-5-({4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl}methylidene)-2-sulfanylideneimidazolidin-4-one exerts its effects depends on its specific application. For instance:
Biological Activity: It may interact with enzymes or receptors, inhibiting or activating specific pathways.
Chemical Reactivity: The presence of reactive functional groups allows it to participate in various chemical reactions, leading to the formation of new compounds.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-3-(4-Methoxyphenyl)-5-({4-[(2-Chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)-2-sulfanylideneimidazolidin-4-one
- (5Z)-3-(4-Ethoxyphenyl)-5-({4-[(2-Bromophenyl)methoxy]-3-methoxyphenyl}methylidene)-2-sulfanylideneimidazolidin-4-one
Uniqueness
The uniqueness of (5Z)-3-(4-ethoxyphenyl)-5-({4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl}methylidene)-2-sulfanylideneimidazolidin-4-one lies in its specific combination of functional groups, which may confer unique biological or chemical properties not found in similar compounds. For example, the presence of the fluorophenyl group may enhance its biological activity or alter its chemical reactivity compared to its chlorophenyl or bromophenyl analogs.
Properties
IUPAC Name |
(5Z)-3-(4-ethoxyphenyl)-5-[[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN2O4S/c1-3-32-20-11-9-19(10-12-20)29-25(30)22(28-26(29)34)14-17-8-13-23(24(15-17)31-2)33-16-18-6-4-5-7-21(18)27/h4-15H,3,16H2,1-2H3,(H,28,34)/b22-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSUTKLPMKRDDU-HMAPJEAMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OCC4=CC=CC=C4F)OC)NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)OCC4=CC=CC=C4F)OC)/NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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